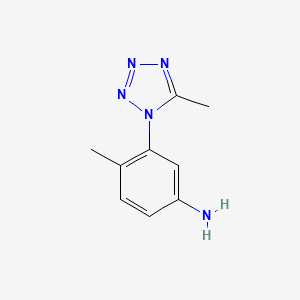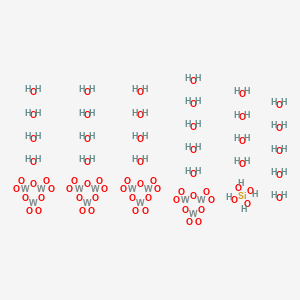
4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
説明
“4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1157100-04-3 . It has a molecular weight of 189.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 4-methyl-3-(5-methyl-1H-tetraazol-1-yl)aniline . The InChI Code is 1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The compound’s country of origin is UA and it is shipped at normal temperature .科学的研究の応用
Drug Discovery
The triazole ring, a core structure in 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline , is prevalent in many pharmaceutical compounds due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding . This structural feature makes it valuable in drug discovery, particularly for designing new molecules with potential therapeutic effects. For instance, triazole derivatives have been used in the development of anticonvulsant drugs like Rufinamide and broad-spectrum antibiotics such as Cefatrizine .
Organic Synthesis
In organic chemistry, the triazole moiety serves as a versatile intermediate for constructing more complex molecules . Its high chemical stability under various conditions makes it an excellent candidate for multi-step synthetic procedures. The triazole ring can act as a scaffold for the addition of various functional groups, enabling the synthesis of a diverse array of organic compounds.
Polymer Chemistry
Triazoles are known to enhance the properties of polymers, making them more durable and resistant to degradation . The incorporation of triazole units into polymer chains can improve thermal stability and mechanical strength, which is beneficial for materials used in high-stress environments.
Supramolecular Chemistry
The ability of triazoles to engage in hydrogen bonding and their aromatic character allow them to form stable supramolecular structures . These structures are crucial in the development of molecular recognition systems, sensors, and self-assembling materials.
Bioconjugation and Chemical Biology
Triazole rings can be used for bioconjugation, linking biomolecules to other structures without disrupting their biological activity . This application is particularly useful in chemical biology for creating targeted drug delivery systems, diagnostic tools, and imaging agents.
Fluorescent Imaging and Materials Science
The triazole core of 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline can be functionalized to exhibit fluorescent properties . This makes it valuable in materials science for the development of organic light-emitting diodes (OLEDs) and in biomedical research for fluorescent imaging techniques that allow for the visualization of cellular processes.
Safety and Hazards
特性
IUPAC Name |
4-methyl-3-(5-methyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQTSHNCFEPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=NN=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)




![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)

